Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate
Overview
Description
Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate is a type of organoboron compound known as a potassium trifluoroborate salt . These salts are often used in Suzuki-Miyaura type reactions .
Molecular Structure Analysis
The InChI code for a similar compound, potassium (3- (tert-butyl)cyclobutyl)trifluoroborate, is1S/C8H15BF3.K/c1-8(2,3)6-4-7(5-6)9(10,11)12;/h6-7H,4-5H2,1-3H3;/q-1;+1
. This provides some insight into the molecular structure of the compound. Chemical Reactions Analysis
Potassium trifluoroborate salts are often used in Suzuki-Miyaura type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical and Chemical Properties Analysis
Potassium trifluoroborate salts are typically moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often free-flowing crystalline solids .Scientific Research Applications
Potassium in Agriculture
Potassium plays a crucial role in agriculture, impacting plant growth, yield, and resistance to stressors. Research highlights the importance of potassium in soils and plants, discussing the need for future research to address the challenges of potassium availability and its impact on crop quality and stress resistance. The role of potassium solubilizing bacteria (KSB) in converting insoluble potassium to forms available for plant uptake is also emphasized, indicating a sustainable approach to enhance crop growth and yield (Römheld & Kirkby, 2010; Etesami, Emami, & Alikhani, 2017).
Potassium-Based Energy Storage
Potassium-based batteries, particularly potassium-ion batteries (PIBs), are considered promising alternatives to lithium-ion batteries due to their economic value and abundance. Studies focus on the development of potassium-sulfur (K-S) and potassium-selenium (K-Se) batteries, highlighting the challenges and prospects for high-energy-density and cost-effective energy storage solutions (Yao & Zhu, 2020).
Environmental Applications
The environmental behavior of methyl tert-butyl ether (MTBE), a compound structurally related to the query compound, has been extensively studied. Research on MTBE, a gasoline additive, focuses on its solubility, transport in groundwater, and resistance to biodegradation. These studies have implications for understanding the environmental fate of similar potassium organofluorine compounds (Squillace, Pankow, Korte, & Zogorski, 1997).
Chemical Synthesis and Decomposition
Research on the decomposition of organic ethers, including MTBE, using cold plasma reactors, provides insights into environmental remediation techniques. These studies are relevant for understanding the chemical reactions and potential applications of potassium trifluoroborate compounds in industrial processes (Hsieh, Tsai, Chang, & Tsao, 2011).
Catalytic Applications
Catalytic applications of potassium compounds, including kinetic resolution processes, are crucial in asymmetric synthesis. Research in this area explores the development of chiral catalysts and their applications in producing enantiopure compounds, highlighting the versatility of potassium in catalysis (Pellissier, 2011).
Mechanism of Action
Target of Action
It’s known that potassium trifluoroborates are a special class of organoboron reagents , which are often used in Suzuki–Miyaura-type reactions .
Mode of Action
Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate, as a potassium trifluoroborate salt, interacts with its targets by participating in cross-coupling reactions . These reactions are typically catalyzed by transition metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon (C-C) bonds .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of C-C bonds . The downstream effects of these pathways can lead to the synthesis of complex organic molecules, which are crucial in various fields, including pharmaceuticals and materials science .
Pharmacokinetics
It’s known that potassium trifluoroborates are generally stable in both air and moisture , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules, contributing to various chemical reactions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable in both air and moisture , which suggests that it can maintain its efficacy and stability under various environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
potassium;(5-tert-butyl-2-methylpyrazol-3-yl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BF3N2.K/c1-8(2,3)6-5-7(9(10,11)12)14(4)13-6;/h5H,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWZPUCJJGQDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1C)C(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402242-79-8 | |
Record name | Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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